6-Formylpicolinamide
Overview
Description
6-Formylpicolinamide is a chemical compound belonging to the class of picolinamide derivatives. It has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a formyl group attached to the sixth position of the picolinamide structure, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Formylpicolinamide typically involves the formylation of picolinamide. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position . The reaction is carried out under controlled conditions to ensure the selective formylation of the picolinamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Formylpicolinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: 6-Carboxypicolinamide.
Reduction: 6-Hydroxymethylpicolinamide.
Substitution: Various N-substituted picolinamides.
Scientific Research Applications
6-Formylpicolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Formylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The formyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Picolinamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
6-Hydroxymethylpicolinamide: Similar structure but with a hydroxymethyl group instead of a formyl group, leading to different reactivity and applications.
6-Carboxypicolinamide:
Uniqueness: 6-Formylpicolinamide is unique due to the presence of the formyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and a promising candidate for various scientific research applications.
Properties
IUPAC Name |
6-formylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLHJLCQUACQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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